![molecular formula C7H10N2O2S B2942022 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid CAS No. 1042725-25-6](/img/structure/B2942022.png)

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

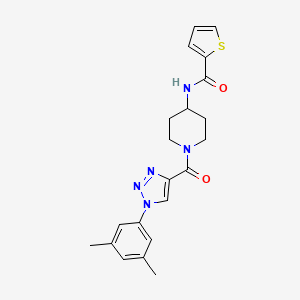

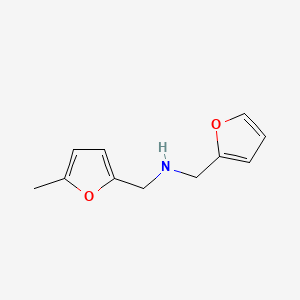

The compound “2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid” is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound is unsymmetrical .

Molecular Structure Analysis

The molecular structure of “2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid” is characterized by a pyrazole ring attached to a sulfanyl group and an acetic acid group . The InChI code for this compound is1S/C11H13N3S/c1-7-11(8(2)14-13-7)15-10-6-4-3-5-9(10)12/h3-6H,12H2,1-2H3,(H,13,14) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

- Heterogeneous Catalysis : Sulfuric acid derivatives, including those related to pyrazolyl sulfanyl compounds, have been employed as recyclable catalysts for condensation reactions, indicating potential applications in synthesizing various chemical compounds with high efficiency and environmental friendliness. The use of these catalysts has shown promising results in synthesizing alkylmethylene-bis(pyrazolones) with high yields, demonstrating the compound's utility in organic synthesis and catalysis (Tayebi et al., 2011).

Antimicrobial and Fluorescent Properties

- Fluorescent Property Evaluation : Research into pyrazoline derivatives, closely related to the core structure of the compound , has revealed fluorescent properties, which could be leveraged in developing novel fluorescent markers or probes for biological and chemical analyses. These compounds exhibit fluorescence in the blue region of the visible spectrum, highlighting the potential application in materials science and bioimaging (Hasan et al., 2011).

Coordination Chemistry and Metal Complexes

- Synthesis of Metal Complexes : The ability of pyrazole derivatives to act as ligands for forming metal complexes has been explored, with studies showing the synthesis of dimeric bis[dicarboxylatotetraorganodistannoxanes]. These complexes, featuring distorted trigonal bipyramidal geometry around metal centers, suggest potential applications in coordination chemistry, including catalysis and materials science. The research also hints at the compound's relevance in developing new organometallic frameworks with specific properties (Wen et al., 2005).

Chemiluminescence and Optical Properties

- Chemiluminescence Studies : Investigations into sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds have led to the discovery of chemiluminescent properties under certain conditions. These findings open up new avenues for using such compounds in developing chemiluminescent markers or sensors, which could have applications ranging from analytical chemistry to environmental monitoring (Watanabe et al., 2010).

Wirkmechanismus

Target of Action

Pyrazole derivatives, which include “2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid”, are known for their diverse pharmacological effects . The specific targets of this compound would depend on its exact structure and functional groups, and could range from enzymes to receptors to ion channels.

Mode of Action

The mode of action would involve the compound binding to its target(s), leading to a change in the target’s function. This could involve inhibiting or activating the target, or altering its conformation or interaction with other molecules .

Biochemical Pathways

The affected pathways would depend on the specific target(s) of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions. These properties would influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the nature of its target(s) and the changes induced by the compound. This could range from altered cell signaling, changes in gene expression, or even cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target(s), or affect its stability and thus its ability to exert its effects .

Eigenschaften

IUPAC Name |

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-7(5(2)9-8-4)12-3-6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZILZAHTMWGUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-3,9-dimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2941940.png)

![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)